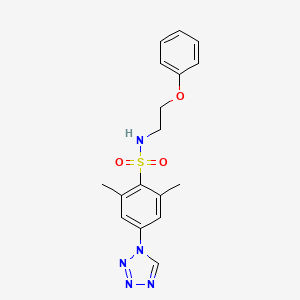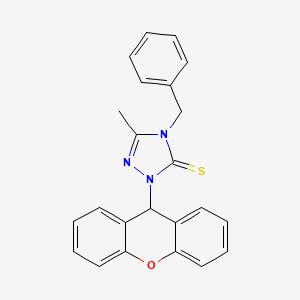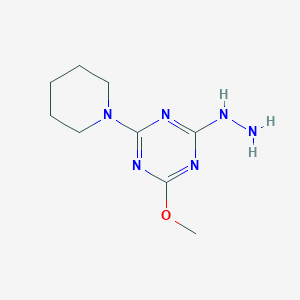![molecular formula C20H14N2O5S B11498000 N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11498000.png)
N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound featuring a dibenzofuran moiety fused with a benzoxazine ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dibenzofuran core, which can be synthesized through the cyclization of biphenyl derivatives. The benzoxazine ring is then introduced via a condensation reaction involving an appropriate amine and aldehyde. Finally, the sulfonamide group is added through sulfonation, typically using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The ketone group in the benzoxazine ring can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests possible applications as an enzyme inhibitor, particularly against enzymes that are crucial in disease pathways. Additionally, the dibenzofuran moiety is known for its bioactivity, which could contribute to the compound’s overall pharmacological profile .
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its structural rigidity and functional groups make it a candidate for incorporation into high-performance materials.
Mechanism of Action
The mechanism by which N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The dibenzofuran moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure lacking the benzoxazine and sulfonamide groups.
Benzoxazine: Lacks the dibenzofuran and sulfonamide groups.
Sulfonamide derivatives: Various compounds with different aromatic or heterocyclic groups attached to the sulfonamide moiety.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to the combination of its three distinct functional groups. This combination imparts a range of chemical reactivity and potential biological activity that is not found in simpler analogs. The presence of the dibenzofuran moiety, in particular, adds a level of structural complexity and potential bioactivity that distinguishes it from other sulfonamide or benzoxazine derivatives .
Properties
Molecular Formula |
C20H14N2O5S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C20H14N2O5S/c23-20-11-26-18-8-6-13(10-16(18)21-20)28(24,25)22-12-5-7-15-14-3-1-2-4-17(14)27-19(15)9-12/h1-10,22H,11H2,(H,21,23) |
InChI Key |
AETBIGUMOPWIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone](/img/structure/B11497926.png)
![(3-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11497928.png)


![1H-1,3-Benzimidazole, 1-[3-(4-chlorophenoxy)propyl]-2-(phenylmethyl)-](/img/structure/B11497946.png)
![(3-chloro-4-methylphenyl){4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11497949.png)
![2-methyl-4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11497951.png)

![N-(furan-2-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11497986.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11497991.png)
![2-(5-fluoro-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11497998.png)
![1-(3-chlorophenyl)-4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498002.png)
![7-(3,4-dimethoxyphenyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11498003.png)

